molecular formula C19H14N4O4S2 B2427917 3-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid CAS No. 674330-99-5

3-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid

Cat. No.: B2427917
CAS No.: 674330-99-5
M. Wt: 426.47
InChI Key: JSTUQEZXZUYHTI-UHFFFAOYSA-N
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Description

“3-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid” is a chemical compound with the molecular formula C11H9NO4S2 . It has a molecular weight of 283.33 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO4S2/c13-11(14)8-3-1-4-9(7-8)12-18(15,16)10-5-2-6-17-10/h1-7,12H,(H,13,14) . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a predicted melting point of 195.18°C . Its boiling point is predicted to be approximately 507.2°C at 760 mmHg . The compound has a predicted density of approximately 1.6 g/cm3 and a refractive index of n20D 1.68 .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel compounds involving thiophene and quinoxaline moieties has been extensively studied due to their promising biological activities. For instance, the preparation of thiosemicarbazide, thiourea, bisthiourea, and benzoazole derivatives bearing a quinoxalin-2-yl moiety from sulfaquinoxaline has led to compounds with significant antibacterial and antifungal activities (El-Gaby et al., 2003). Additionally, novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties have shown potential as anticancer agents, particularly against the human breast cancer cell line (MCF7), highlighting their importance in cancer research (Ghorab et al., 2014).

Antimicrobial and Anticancer Applications

The exploration of thiophene and quinoxaline derivatives extends to antimicrobial and anticancer applications. The green synthesis of quinoxaline sulfonamides has resulted in compounds with notable antibacterial activity against Staphylococcus spp. and Escherichia coli, demonstrating the potential of these compounds in addressing bacterial infections (Alavi et al., 2017). Moreover, the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents further underscores the therapeutic potential of these chemical structures (Hafez et al., 2017).

Chemical Synthesis and Fluorescent Properties

The chemical synthesis of these compounds often leads to structures with interesting physical properties, such as fluorescence. For example, the synthesis of 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinolines has unveiled compounds with blue-green fluorescent properties, indicating their potential use in material science and as fluorescent probes (Bodke et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-[[3-(thiophen-2-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S2/c24-19(25)12-5-3-6-13(11-12)20-17-18(22-15-8-2-1-7-14(15)21-17)23-29(26,27)16-9-4-10-28-16/h1-11H,(H,20,21)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTUQEZXZUYHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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